molecular formula C8H7Cl2FN2O2 B13691315 Ethyl 4-Amino-2,6-dichloro-5-fluoronicotinate

Ethyl 4-Amino-2,6-dichloro-5-fluoronicotinate

Cat. No.: B13691315
M. Wt: 253.05 g/mol
InChI Key: HHVXFMLEGQGTNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-Amino-2,6-dichloro-5-fluoronicotinate typically involves the reaction of 2,6-dichloro-5-fluoronicotinic acid with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as triethylamine . The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-Amino-2,6-dichloro-5-fluoronicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyridine derivatives, nitro compounds, and amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 4-Amino-2,6-dichloro-5-fluoronicotinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-Amino-2,6-dichloro-5-fluoronicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Ethyl 4-Amino-2,6-dichloro-5-fluoronicotinate can be compared with other similar compounds, such as:

    Ethyl 4,6-dichloro-5-fluoronicotinate: Lacks the amino group, resulting in different reactivity and biological activity.

    Ethyl 4,6-dichloro-5-methylnicotinate: Contains a methyl group instead of an amino group, leading to variations in chemical properties and applications.

    Ethyl 4,6-dichloro-5-nitronicotinate:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C8H7Cl2FN2O2

Molecular Weight

253.05 g/mol

IUPAC Name

ethyl 4-amino-2,6-dichloro-5-fluoropyridine-3-carboxylate

InChI

InChI=1S/C8H7Cl2FN2O2/c1-2-15-8(14)3-5(12)4(11)7(10)13-6(3)9/h2H2,1H3,(H2,12,13)

InChI Key

HHVXFMLEGQGTNW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(N=C1Cl)Cl)F)N

Origin of Product

United States

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